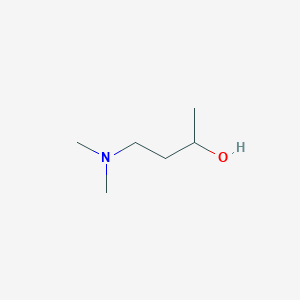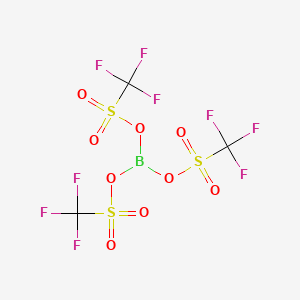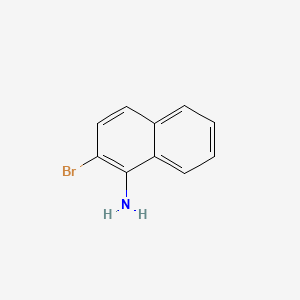
N-acétyl-N-méthylglycine
Vue d'ensemble
Description
N-acetyl-N-methylglycine (NAMG) is an amino acid derivative that is naturally produced in the body and is also known as sarcosine. It is a metabolite of glycine, the simplest amino acid, and is found in many foods, including dairy products, nuts, and legumes. NAMG is involved in a variety of biochemical and physiological processes, including energy metabolism, neurotransmission, and cell signaling. In addition, NAMG has been studied for its potential therapeutic applications, such as its ability to reduce inflammation and improve cognitive functioning.
Applications De Recherche Scientifique
Nanomédecine et administration de médicaments
La N-acétyl-N-méthylglycine a des applications potentielles dans le domaine de la nanomédecine, en particulier dans les systèmes d'administration de médicaments. Le composé peut être formulé en nanoparticules pour améliorer sa délivrance dans les cellules et tissus malades, ce qui pourrait réduire la toxicité et les effets secondaires . Cette application est particulièrement pertinente dans le traitement des maladies à étiologie inflammatoire, telles que l'arthrose.
Thérapies anti-inflammatoires
Dans le contexte des thérapies anti-inflammatoires, les nanoparticules de this compound ont montré des résultats prometteurs in vitro. Il a été constaté qu'elles diminuent les médiateurs pro-inflammatoires et régulent à la baisse la production d'enzymes métalloprotéases, qui sont impliquées dans la dégradation du cartilage dans l'arthrose .
Régénération des tissus squelettiques
L'application du composé dans la régénération des tissus squelettiques est remarquable. Il a été démontré que la this compound sous forme nanométrique peut stimuler la synthèse du collagène de type II, qui est essentiel à la réparation et à la régénération du cartilage .
Applications antioxydantes
La this compound possède des propriétés antioxydantes, ce qui la rend utile dans diverses applications médicales. Elle peut piéger les espèces réactives de l'oxygène (ROS), moduler l'état redox de certains récepteurs et inhiber les facteurs nucléaires qui modulent la synthèse des cytokines . Ces propriétés en font un candidat potentiel pour traiter les affections liées au stress oxydatif.
Compléments alimentaires
En raison de ses capacités antioxydantes, la this compound est également utilisée dans les compléments alimentaires. Elle peut contribuer aux défenses antioxydantes de l'organisme, aidant potentiellement à prévenir les dommages oxydatifs liés au vieillissement .
Recherche sur les biomarqueurs
Enfin, les métabolites de la this compound sont utilisés comme biomarqueurs dans la recherche pour évaluer la peroxydation lipidique et les dommages à l'ADN. Cette application est cruciale pour comprendre les mécanismes moléculaires sous-jacents à diverses maladies et pour développer des stratégies thérapeutiques ciblées .
Safety and Hazards
Orientations Futures
Nanomedicine, which involves the use of nanoparticles with controlled shape, size, and surface charge, represents a new strategy for treating diseases with inflammatory etiology. This approach could potentially enhance the delivery of N-acetyl-N-methylglycine into diseased cells and tissues, reducing toxicity and side effects .
Mécanisme D'action
Target of Action
N-acetyl-N-methylglycine, also known as 2-(N-Methylacetamido)acetic acid, is a derivative of the amino acid glycine . It is known that similar compounds like n-acetylmethionine interact with proteins such as rhodopsin and n-acylamino acid racemase .
Mode of Action
Related compounds like sarcosine (n-methylglycine) have been shown to inhibit an enzyme (5 alpha-reductase) responsible for androgen hormone metabolism, which in turn promotes sebum production . This suggests that N-acetyl-N-methylglycine might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
N-acetyl-N-methylglycine is likely involved in the metabolism of nutrients such as choline and methionine, which both contain methyl groups used in a wide range of biochemical reactions . It is rapidly degraded to glycine, which plays a significant role in various physiological processes as a prime metabolic source of components of living cells such as glutathione, creatine, purines, and serine .
Pharmacokinetics
Similar compounds like n-acetylcysteine have been shown to be rapidly absorbed in the gastrointestinal tract, with the maximum plasma concentration reached after 1–2 hours . The half-life and clearance rates of N-acetyl-N-methylglycine are currently unknown.
Result of Action
It is known that similar compounds like n-acetylmethionine are used as a peritoneal dialysis treatment in patients with renal failure and nutritional therapy in patients with nutritional deficiency or post-infection weakness .
Action Environment
It is known that the stability of similar compounds like n-acetylcysteine is affected by storage conditions .
Analyse Biochimique
Biochemical Properties
N-acetyl-N-methylglycine plays a significant role in various biochemical reactions. It is an intermediate and byproduct in glycine synthesis and degradation . It is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates N-acetyl-N-methylglycine from glycine .
Cellular Effects
N-acetyl-N-methylglycine influences cell function by enhancing the functionality of the NMDA receptor through increasing the concentration of glycine . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N-acetyl-N-methylglycine exerts its effects through binding interactions with biomolecules such as the NMDA receptor . It can influence enzyme activity, such as sarcosine dehydrogenase and glycine-N-methyl transferase, leading to changes in gene expression .
Metabolic Pathways
N-acetyl-N-methylglycine is involved in the metabolism of choline to glycine . It interacts with enzymes such as sarcosine dehydrogenase and glycine-N-methyl transferase
Propriétés
IUPAC Name |
2-[acetyl(methyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-4(7)6(2)3-5(8)9/h3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXPSKKRNACRPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450336 | |
| Record name | N-acetyl-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5888-91-5 | |
| Record name | N-Acetylsarcosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005888915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-acetyl-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYLSARCOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QC829R9F7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of water affect the preferred conformation of N-acetyl-N-methylglycine?
A1: Research suggests that water significantly influences the 3D shape of N-acetyl-N-methylglycine. In a study using computational methods, specifically MP2/6-311++G(d,p) calculations, researchers found that water stabilizes the F conformation (ϕ and ψ = −70º, 180º) of this molecule []. This is likely due to the ability of water molecules to form hydrogen bonds with the peptide backbone. Additionally, the aqueous environment was shown to increase the preference for the cis configuration of the N-terminal amide bond [].
Q2: Are these computationally predicted conformational preferences supported by experimental data?
A2: Yes, there is evidence from crystal structures that supports the computational findings. Analysis of similar structures in the Cambridge Crystallographic Data Centre, a database of experimentally determined molecular structures, aligns with the predicted preference for specific conformations of N-acetyl-N-methylglycine in different environments []. This suggests that the computational models accurately capture the key interactions influencing the molecule's shape.
Q3: Is there any structural information available for a related compound containing a thiazinane ring?
A3: Yes, a study investigated the crystal structure of 4-acetyl-trans-3-methylearbamoyl-thiazinane, which incorporates a six-membered thiazinane ring and a dipeptide fragment resembling N-acetyl-N-methylglycine amide []. The thiazinane ring was found to adopt a distorted chair conformation, with specific orientations for the substituents []. Interestingly, comparisons between the experimental structure and calculated values highlight subtle differences in bond lengths and angles within the dipeptide fragment, even for seemingly equivalent structures []. This underscores the importance of considering specific structural modifications when studying these types of compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)








